3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the starting materials, reaction conditions, catalysts, and the steps involved .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .Applications De Recherche Scientifique

Synthesis and Biological Activity

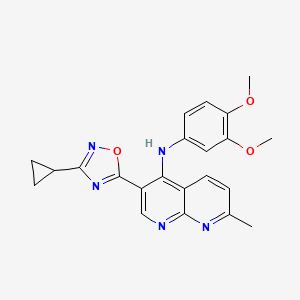

Research on compounds structurally related to 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole has shown their potential in synthesizing new heterocyclic compounds with possible biological activities. For instance, Eliazyan et al. (2011) synthesized a series of compounds containing three different heterocyclic rings, including isoxazole derivatives. These compounds were investigated for their plant growth regulatory activities, indicating potential agricultural applications Eliazyan, K. A., Shahbazyan, L. V., Pivazyan, V. A., & Yengoyan, A. (2011). Synthesis and growth regulatory activity of pyrazolesulfanyl‐ and isoxazolesulfanyl‐1H‐[1,2,4]triazoles and their azinyl derivatives. Journal of Heterocyclic Chemistry, 48, 188-191.

Chemical Synthesis and Reactions

Another study by Patil and Luzzio (2016) explored the synthetic utility of 2-(halomethyl)-4,5-diaryloxazoles, closely related to the chemical structure of interest. They demonstrated that these compounds are effective scaffolds for synthetic elaboration, leading to the preparation of a variety of substituted oxazoles, which could have further applications in drug development and material science Patil, P., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron letters, 57(7), 757-759.

Coordination Chemistry

The coordination chemistry of oxazoline ligands, which share a core structural motif with 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole, has been studied by Gómez et al. (1999). They reviewed the use of oxazolines in transition metal-catalyzed asymmetric syntheses, highlighting the versatility of ligand design, ease of synthesis, and the ability to modulate chiral centers near donor atoms. This area of research is crucial for developing new catalytic systems and pharmaceuticals Gómez, M., Muller, G., & Rocamora, Mercè. (1999). Coordination chemistry of oxazoline ligands. Coordination Chemistry Reviews.

Heterogeneous Azo Reagents for Esterification

Iranpoor, Firouzabadi, and Khalili (2010) introduced 5,5'-Dimethyl-3,3'-azoisoxazole as a new, efficient heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols. This research demonstrates the potential of using azoisoxazole derivatives in organic synthesis, particularly in the development of new methodologies for esterification reactions under Mitsunobu conditions, which could have implications for pharmaceutical synthesis and material science Iranpoor, N., Firouzabadi, H., & Khalili, D. (2010). 5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions. Organic & biomolecular chemistry, 8(19), 4436-43.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNOS/c1-6(2)3-5(8-9-6)10-4-7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVCBMSMZMIIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)SCCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

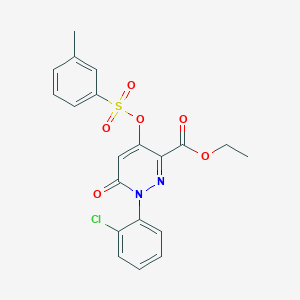

![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2896637.png)

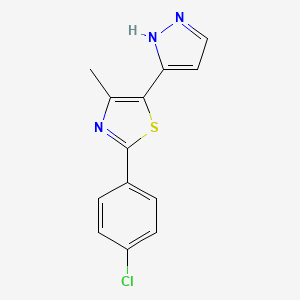

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)

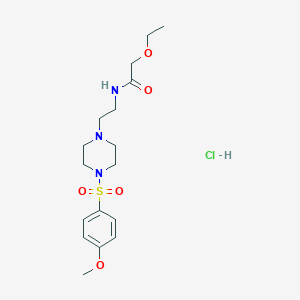

![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)

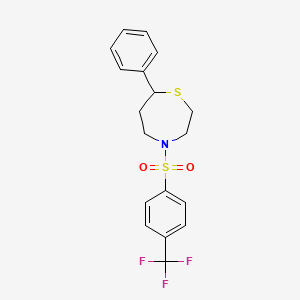

![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)

![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)